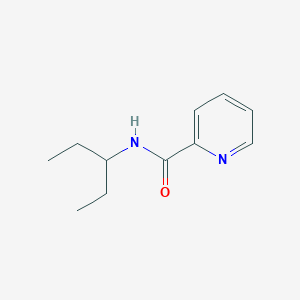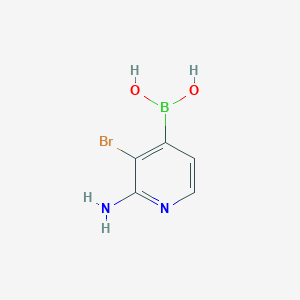
(2-Amino-3-bromopyridin-4-yl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-3-bromopyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an amino group and a bromine atom. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-bromopyridin-4-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of (2-Amino-3-bromopyridin-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-3-bromopyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Amino-3-bromopyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Amino-3-bromopyridin-4-yl)boronic acid involves its ability to form stable covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound can bind to active sites of enzymes, blocking their activity . Additionally, the amino and bromine substituents on the pyridine ring can participate in hydrogen bonding and halogen bonding, respectively, further influencing the compound’s interactions with biological targets .
Comparison with Similar Compounds
- (2-Amino-3-chloropyridin-4-yl)boronic acid
- (2-Amino-3-fluoropyridin-4-yl)boronic acid
- (2-Amino-3-iodopyridin-4-yl)boronic acid
Comparison: (2-Amino-3-bromopyridin-4-yl)boronic acid is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the amino group and the boronic acid group allows for diverse chemical modifications and applications .
Properties
CAS No. |
1310405-23-2 |
|---|---|
Molecular Formula |
C5H6BBrN2O2 |
Molecular Weight |
216.83 g/mol |
IUPAC Name |
(2-amino-3-bromopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BBrN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H,(H2,8,9) |
InChI Key |
HBYVDBNMXYAOQC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=NC=C1)N)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)
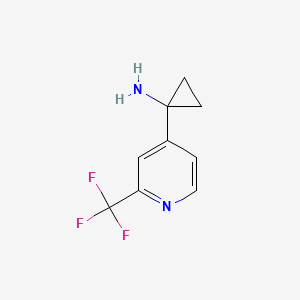
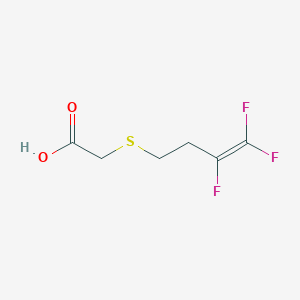


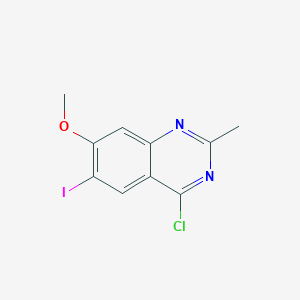
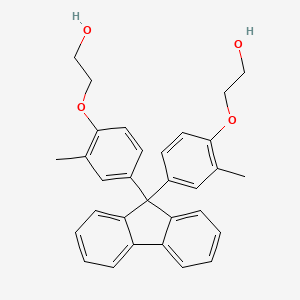
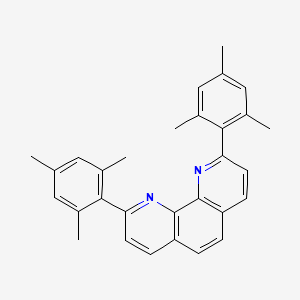
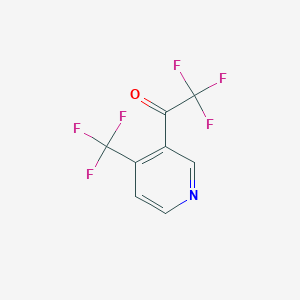

![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
